D-Threose 4-phosphate

Description

Properties

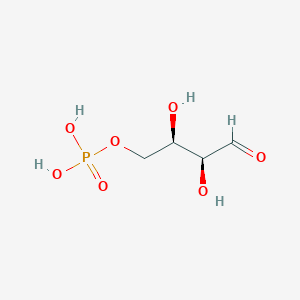

Molecular Formula |

C4H9O7P |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

[(2R,3S)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate |

InChI |

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4-/m1/s1 |

InChI Key |

NGHMDNPXVRFFGS-QWWZWVQMSA-N |

SMILES |

C(C(C(C=O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@@H](C=O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C=O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Biosynthesis and Interconversion Pathways of D Threose 4 Phosphate

Enzymatic Isomerization from D-Erythrose 4-phosphate

The primary and most well-characterized route for the formation of D-threose 4-phosphate is through the enzymatic isomerization of its C2 epimer, D-erythrose 4-phosphate.

Enzymes Catalyzing Isomerization and Epimerization Reactions

Research has identified an enzyme preparation from bovine liver that is capable of converting D-erythrose 4-phosphate into both D-erythrulose 4-phosphate (an isomer) and this compound (the C2 epimer). nih.govebi.ac.uk This enzyme, tentatively named 'erythrose-4-phosphate isomerase', was purified to homogeneity and found to be a dimer with a relative molecular mass of approximately 43,000. nih.gov

A significant finding from the purification process was that a strong D-ribulose-5-phosphate 3-epimerase activity co-purified with the erythrose-4-phosphate isomerase activity at every stage. nih.gov Further experiments showed that both enzymatic activities were inactivated at the same rate under elevated temperatures and were inhibited to the same degree by various inhibitors. nih.gov This strongly suggests that a single enzyme protein is responsible for both the isomerization of D-erythrose 4-phosphate to D-erythrulose 4-phosphate and its epimerization to this compound, as well as the epimerization of D-ribulose 5-phosphate. nih.gov

| Enzyme Characteristics | |

| Enzyme Name (Tentative) | Erythrose-4-phosphate isomerase |

| Source | Bovine Liver |

| Molecular Mass | ~43,000 Da (Dimer) |

| Catalytic Activities | - Isomerization of D-erythrose 4-phosphate to D-erythrulose 4-phosphate- Epimerization of D-erythrose 4-phosphate to this compound- D-ribulose-5-phosphate 3-epimerase activity |

| Evidence for Single Enzyme | Co-purification of activities, parallel inactivation and inhibition |

Mechanistic Aspects of Tetrose Phosphate (B84403) Interconversion

The mechanism by which the bovine liver enzyme interconverts tetrose phosphates has been investigated using deuterium (B1214612) oxide (²H₂O) as a solvent. The study revealed that during the epimerization of D-erythrose 4-phosphate to this compound, approximately one atom of deuterium from the solvent is incorporated into each molecule of the product. researchgate.netnih.gov

Interestingly, computer simulations of the isomerization reaction to D-erythrulose 4-phosphate indicated that deuterium from the solvent was not directly incorporated into the product. researchgate.net Instead, the reaction proceeds via an intramolecular transfer of a hydrogen atom. researchgate.netnih.gov This mechanism is distinct from many other aldose-ketose isomerases that exhibit an exchange of a carbon-bound hydrogen of the substrate with protons from the solvent. The proposed mechanism for the epimerization likely involves the formation of an enediol intermediate. researchgate.net

Potential Biosynthetic Routes for this compound in Biological Systems

Beyond the direct epimerization from D-erythrose 4-phosphate, other potential pathways for the biosynthesis of this compound or its unphosphorylated form have been identified.

Derivation from Aldolase-Catalyzed Condensation

Aldolases are a class of enzymes that catalyze the formation of carbon-carbon bonds. Fructose-6-phosphate aldolase (B8822740) (FSA) from Escherichia coli has been shown to catalyze the stereoselective self-aldol addition of glycolaldehyde (B1209225) to produce D-threose. researchgate.net While this reaction does not directly yield this compound, it demonstrates a potential route for the synthesis of the D-threose backbone from a simpler precursor. It is conceivable that a similar aldolase-catalyzed condensation of glycolaldehyde with a phosphorylated two-carbon donor could lead to the formation of this compound in certain organisms or under specific metabolic conditions.

| Aldolase Reaction | |

| Enzyme | Fructose-6-phosphate aldolase (FSA) |

| Substrate | Glycolaldehyde (self-aldol addition) |

| Product | D-threose |

| Significance | Demonstrates a potential biosynthetic route to the D-threose scaffold. |

Relationship to Erythritol (B158007) Metabolism and Isomerase-Mediated Formation

A novel metabolic pathway for erythritol has been discovered in the bacterium Brucella, which sheds light on a new route to tetrose phosphates. pnas.orgpnas.orgresearchgate.netnih.gov In this pathway, erythritol is converted to D-erythrose 4-phosphate, the direct precursor of this compound, through the action of three newly identified isomerases:

EryC (Tetrulose-4-phosphate racemase): This enzyme initiates the isomerization cascade.

TpiA2 (D-3-tetrulose-4-phosphate isomerase; renamed EryH): This enzyme acts on the product of the EryC reaction.

RpiB (D-erythrose-4-phosphate isomerase; renamed EryI): This final isomerase in the sequence produces D-erythrose 4-phosphate. nih.gov

Once D-erythrose 4-phosphate is formed, it can then be epimerized to this compound by the action of an appropriate epimerase, as described in section 2.1.

Furthermore, studies on the freeze-tolerant Alaskan beetle, Upis ceramboides, which accumulates high concentrations of threitol, have shown that threitol is synthesized from erythrose 4-phosphate. nih.gov This biosynthetic pathway involves the epimerization of D-erythrose 4-phosphate to this compound, which is then reduced and dephosphorylated to yield threitol. nih.gov This provides further evidence for the physiological relevance of the epimerization reaction in specific organisms.

| Erythritol Metabolism Pathway in Brucella | |

| Initial Substrate | Erythritol |

| Key Intermediates | L-Erythritol 4-phosphate, L-3-Tetrulose 4-phosphate |

| Novel Isomerases | EryC, TpiA2 (EryH), RpiB (EryI) |

| Final Product of the Pathway | D-Erythrose 4-phosphate |

| Subsequent Step | Epimerization to this compound |

Alternative Pathways Yielding Tetrose Phosphates

The availability of this compound is intrinsically linked to the production of its precursor, D-erythrose 4-phosphate. The primary source of D-erythrose 4-phosphate in most organisms is the pentose (B10789219) phosphate pathway (PPP) . biologydiscussion.comsciencequery.com This central metabolic pathway generates various carbohydrate intermediates, including the four-carbon sugar phosphate, D-erythrose 4-phosphate, from glucose-6-phosphate. ulisboa.pt The enzymes transketolase and transaldolase are key players in the non-oxidative phase of the PPP, catalyzing the interconversion of sugar phosphates and leading to the formation of D-erythrose 4-phosphate. ulisboa.pt Therefore, any metabolic pathway that feeds into the pentose phosphate pathway can be considered an indirect source for the synthesis of this compound.

Enzymatic Interactions and Mechanisms Involving D Threose 4 Phosphate

Substrate and Inhibitory Roles in Enzyme Kinetics Research

The roles of D-threose 4-phosphate and its related compounds in enzyme kinetics are diverse, providing valuable tools for researchers to probe the active sites and mechanisms of various enzymes.

This compound (T4P) has been identified as a substrate for 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS), the enzyme that catalyzes the first committed step in the shikimate pathway. nih.govnih.gov This pathway is essential for the biosynthesis of aromatic compounds in microorganisms and plants. nih.gov The natural substrate for DAH7PS is D-erythrose 4-phosphate (E4P), which undergoes an aldol-like condensation with phosphoenolpyruvate (B93156) (PEP). nih.gov

Studies on DAH7PS from both Escherichia coli and the hyperthermophile Pyrococcus furiosus have shown that the enzyme can utilize T4P, the C2 epimer of E4P. nih.govnih.gov For the P. furiosus enzyme, T4P was utilized with a comparable efficiency to the natural substrate, E4P. nih.gov In the case of the E. coli enzyme, a significant increase in the Michaelis constant (Km) was observed with T4P compared to E4P, indicating a lower binding affinity. nih.gov The ability of DAH7PS to process T4P demonstrates a degree of flexibility in substrate recognition, specifically regarding the stereochemistry at the C2 and C3 positions of the sugar phosphate (B84403). nih.gov The product of the reaction with T4P is 3-deoxy-D-lyxo-heptulosonate 7-phosphate. nih.gov

| Enzyme Source | Substrate | Relative kcat/Km (%) | Reference |

|---|---|---|---|

| P. furiosus | D-Erythrose 4-phosphate (E4P) | 100 | nih.gov |

| P. furiosus | This compound (T4P) | Comparable to E4P | nih.gov |

| E. coli | D-Erythrose 4-phosphate (E4P) | 100 | nih.gov |

| E. coli | This compound (T4P) | Lower than E4P (due to increased Km) | nih.gov |

Research has identified a derivative of D-threose, D-threose 2,4-diphosphate, as an inhibitor of D-glyceraldehyde 3-phosphate dehydrogenase (GAPDH). uniprot.orgresearchgate.netnih.gov GAPDH is a crucial enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. researchgate.net

The inhibitory action of D-threose 2,4-diphosphate stems from its ability to oxidize the enzyme by binding to its active site. researchgate.net This binding prevents the natural substrate, glyceraldehyde 3-phosphate, from accessing the enzyme, thereby halting the progression of glycolysis. researchgate.net It is important to note that high concentrations of the tetrose diphosphate (B83284) are required to effectively compete with the substrate and achieve inhibition. researchgate.net

Ribose 5-phosphate isomerase (Rpi) is a key enzyme in the pentose (B10789219) phosphate pathway, catalyzing the reversible isomerization between D-ribose 5-phosphate and D-ribulose 5-phosphate. While various sugar phosphates are known to interact with and inhibit Rpi, direct evidence for the influence of this compound on its activity is not prominently documented in available research.

Studies have shown that D-erythrose 4-phosphate can inhibit Ribose-5-phosphate (B1218738) isomerase A from E. coli. Furthermore, 4-phospho-D-erythronate has been identified as a potent competitive inhibitor of spinach ribose-5-phosphate isomerase, designed as an analog of the enediolate intermediate of the reaction. nih.gov However, similar inhibitory or regulatory roles for this compound have not been clearly established.

Mechanistic Studies of Enzymes Utilizing or Interacting with this compound

The interaction of this compound with enzymes like DAH7PS has been instrumental in elucidating mechanistic details of these biocatalysts. nih.govnih.gov The ability of DAH7PS to accept T4P as a substrate, despite its different stereochemistry from the natural substrate E4P, sheds light on the geometry of the enzyme's active site. nih.gov It suggests that the precise configuration of the hydroxyl groups at C2 and C3 of the tetrose phosphate is not an absolute requirement for the catalytic action of DAH7PS. nih.gov This contrasts with the closely related enzyme 3-deoxy-D-manno-octulosonate 8-phosphate synthase (KDO8PS), where the stereochemistry of the substrate is critical. nih.govnih.gov

Furthermore, the enzymatic epimerization of D-erythrose 4-phosphate to this compound has been studied. This reaction, catalyzed by an enzyme preparation from bovine liver, is thought to proceed through the formation of an enediol intermediate.

Enzyme Specificity and Stereoselectivity in Tetrose Phosphate Metabolism

The study of this compound's interactions highlights the principles of enzyme specificity and stereoselectivity. Enzyme specificity refers to the ability of an enzyme to catalyze a particular reaction on a limited range of substrates, while stereoselectivity is the property of an enzyme to preferentially act on one stereoisomer over another.

The case of DAH7PS demonstrates relative substrate specificity, as it can process both D-erythrose 4-phosphate and this compound. nih.govnih.gov This lack of absolute stereospecificity for the C2 and C3 hydroxyl groups provides a valuable contrast to other enzymes in sugar metabolism that exhibit strict stereochemical requirements. nih.gov The differential processing of various tetrose phosphate isomers by enzymes is fundamental to maintaining the integrity of metabolic pathways and directing carbon flow within the cell. The study of how enzymes like DAH7PS interact with non-canonical substrates such as this compound continues to provide crucial insights into the evolution and mechanistic basis of enzyme catalysis and specificity.

Research Applications and Methodologies for D Threose 4 Phosphate Analysis

Purity and Stability Assessment for Experimental Settings

The reliability and reproducibility of research involving D-Threose 4-phosphate are critically dependent on the purity and stability of the compound under experimental conditions. Ensuring the integrity of this compound is paramount for accurate experimental outcomes.

Purity Assessment

The purity of this compound is typically assessed using a variety of analytical techniques that can separate it from potential impurities such as inorganic phosphate (B84403), other sugar phosphates, or degradation products.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of phosphorylated sugars like this compound. calstate.edu Due to the high polarity of sugar phosphates and their lack of a strong chromophore, specialized HPLC methods are often employed. calstate.edu

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the analysis of carbohydrates and their phosphorylated derivatives. It separates compounds based on their charge at high pH, making it well-suited for anionic species like this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for retaining and separating highly polar compounds. calstate.edu It is often coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). calstate.edu

Reverse-Phase HPLC with Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase can allow for the retention and separation of charged analytes like this compound on a non-polar stationary phase.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for both qualitative and quantitative analysis of this compound, providing information on its molecular weight and structure. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS allows for the separation of this compound from impurities, followed by its highly sensitive and specific detection. mtc-usa.comumaryland.edu Electrospray ionization (ESI) is a common ionization technique used for this purpose. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact sugar phosphates due to their low volatility, GC-MS can be used for the analysis of this compound following chemical derivatization to increase its volatility. semanticscholar.org

Enzymatic Assays:

Enzymatic methods can provide a functional assessment of purity by measuring the specific activity of this compound in a relevant biological reaction. For instance, its activity as a substrate for specific enzymes can be quantified.

Data Table: Analytical Methods for Purity Assessment of this compound

| Technique | Principle | Detector | Advantages | Considerations |

| HPAEC | Anion-exchange chromatography at high pH | Pulsed Amperometric Detection (PAD) | High sensitivity and selectivity for carbohydrates | Requires specialized equipment |

| HILIC | Partitioning between a hydrophilic stationary phase and a partially organic mobile phase | Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Good retention of highly polar compounds | Mobile phase composition is critical for separation |

| LC-MS | Separation by liquid chromatography followed by mass analysis | Mass Spectrometer | High sensitivity and specificity, provides molecular weight information | Ion suppression effects can occur |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis | Mass Spectrometer | High resolution and sensitivity | Requires chemical derivatization |

Stability Assessment

The stability of this compound is influenced by factors such as pH, temperature, and the presence of enzymes in the experimental matrix.

pH Stability:

Phosphate esters, in general, are relatively stable molecules. nih.gov However, under acidic conditions, particularly at elevated temperatures, this compound can undergo degradation. nih.gov Studies on threose nucleic acid (TNA), which contains a threose-phosphate backbone, have shown that the phosphodiester linkages are susceptible to acid-mediated degradation, though TNA is more resistant than DNA and RNA under similar conditions. nih.gov The stability generally increases in neutral to alkaline solutions.

Temperature Stability:

For long-term storage, this compound should be kept at low temperatures, typically -20°C or -80°C, to minimize degradation. Repeated freeze-thaw cycles should be avoided as they can lead to the breakdown of the compound. Short-term storage in solution should be done on ice or at 4°C.

Enzymatic Degradation:

In biological samples, the presence of phosphatases can lead to the enzymatic cleavage of the phosphate group from this compound. Therefore, in experimental settings involving cell lysates or tissue extracts, the inclusion of phosphatase inhibitors is often necessary to maintain the integrity of the compound.

Data Table: Stability Profile of this compound

| Condition | Effect on Stability | Recommendations for Experimental Settings |

| Acidic pH | Increased risk of degradation, particularly at elevated temperatures. nih.gov | Buffer solutions should be maintained at neutral or slightly alkaline pH. Avoid prolonged exposure to acidic conditions. |

| Neutral to Alkaline pH | Generally stable. | Ideal pH range for most experimental procedures. |

| Elevated Temperature | Can lead to accelerated degradation. nih.gov | Experiments should be conducted at the lowest feasible temperature. For storage, use -20°C or -80°C. |

| Freeze-Thaw Cycles | Can cause degradation of the compound. | Aliquot solutions into smaller volumes to avoid repeated freezing and thawing. |

| Presence of Phosphatases | Enzymatic removal of the phosphate group. | Add phosphatase inhibitors to biological samples. |

Implications in Cellular Physiology and Model Systems Research

Role in Microbial Metabolism and Pathogenesis Research

D-Threose 4-phosphate, more commonly referred to in literature as its diastereomer D-erythrose 4-phosphate (E4P), is a critical intermediate in central carbon metabolism across various domains of life. Its significance is particularly pronounced in microbial systems, where it participates in core biosynthetic and energy-generating pathways.

In the model organism Escherichia coli, D-erythrose 4-phosphate is a key metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgnih.gov This pathway is crucial for generating NADPH, a primary source of reducing equivalents for biosynthetic processes and for combating oxidative stress, and for producing precursors for nucleotide synthesis. wikipedia.orgnih.gov E4P, along with phosphoenolpyruvate (B93156), serves as a precursor for the biosynthesis of aromatic amino acids—tryptophan, tyrosine, and phenylalanine—through the shikimate pathway. wikipedia.organalysisforge.com The first committed step of this pathway is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which condenses E4P and phosphoenolpyruvate. wikipedia.org

Research has also identified D-erythrose 4-phosphate's involvement in the aminoshikimate pathway, where it is proposed to undergo transamination to form 1-deoxy-1-imino-D-erythrose 4-phosphate. nih.gov This metabolite is a precursor for the synthesis of 3-amino-5-hydroxybenzoic acid, a key component of certain antibiotics. nih.gov

| Pathway | Role of D-Erythrose 4-phosphate | Key Enzyme | End Product(s) |

| Pentose Phosphate Pathway | Intermediate | Transaldolase, Transketolase | NADPH, Ribose-5-phosphate (B1218738), Glycolytic intermediates |

| Shikimate Pathway | Precursor (with PEP) | DAHP synthase | Aromatic amino acids (Tyr, Phe, Trp) |

| Aminoshikimate Pathway | Precursor (proposed) | AminoDAHP synthase | 3-amino-5-hydroxybenzoic acid |

The metabolism of the four-carbon polyol erythritol (B158007) is a significant factor in the pathogenesis of Brucella, a genus of facultative intracellular pathogens. nih.govasm.org Erythritol is found in high concentrations in the genital organs of host animals, which is linked to the characteristic tropism of Brucella that can lead to abortion and sterility. nih.govpnas.org

Initially, it was believed that erythritol fed into glycolysis. However, research has demonstrated that Brucella converts erythritol into D-erythrose 4-phosphate through a unique pathway involving three novel isomerases. nih.govpnas.orgnih.gov This pathway bypasses the need for fructose-1,6-bisphosphatase, a key gluconeogenic enzyme, and directly feeds into the pentose phosphate pathway. nih.govnih.gov The conversion of erythritol to D-erythrose 4-phosphate allows for the synthesis of essential hexose-monophosphates and fuels bacterial growth. nih.govpnas.org The ability to efficiently utilize erythritol via this pathway is considered a major factor in Brucella pathogenesis and virulence. nih.govnih.govnih.gov The central metabolic pathways, including the pentose phosphate shunt, are crucial for the bacterium's ability to adapt to the intracellular environment during infection. asm.org

Key Enzymes in Brucella Erythritol Metabolism to D-Erythrose 4-Phosphate

EryA: Erythritol kinase

EryB: L-erythritol-4-phosphate dehydrogenase

EryC: Tetrulose-4-phosphate racemase

EryH (TpiA2): D-3-tetrulose-4-phosphate isomerase

EryI (RpiB): D-erythrose-4-phosphate isomerase

This metabolic adaptation highlights the importance of D-erythrose 4-phosphate in the survival and proliferation of this significant zoonotic pathogen. nih.govpnas.org

In yeast, such as the model organism Saccharomyces cerevisiae, D-erythrose 4-phosphate is an essential precursor for the synthesis of aromatic amino acids via the shikimate pathway, similar to bacteria. nih.gov The non-oxidative branch of the pentose phosphate pathway generates E4P. nih.govresearchgate.net Studies involving deletions of transketolase genes (TKL1, TKL2), the enzymes responsible for producing E4P, have shown that double mutants become auxotrophic for aromatic amino acids. nih.gov

The pentose phosphate pathway in yeast also plays a vital role in cellular response to oxidative stress by producing NADPH. nih.govresearchgate.net The regulation of the PPP is a rapid response mechanism to the presence of reactive oxygen species (ROS). nih.gov Carbon can also be directed into the PPP independently of the oxidative branch when the glycolytic enzyme aldolase (B8822740) (Fba1) condenses dihydroxyacetone phosphate with E4P to form sedoheptulose-1,7-bisphosphate. nih.gov

Function in Plant Metabolic Research

D-erythrose 4-phosphate is a central metabolite in plant biochemistry, functioning as an intermediate in two fundamental pathways: the Calvin cycle (the primary pathway of carbon fixation in photosynthesis) and the pentose phosphate pathway. wikipedia.org In the Calvin cycle, the enzyme fructose-bisphosphate aldolase catalyzes the formation of sedoheptulose-1,7-bisphosphate from E4P and dihydroxyacetone phosphate. wikipedia.org In the pentose phosphate pathway, E4P is interconverted with other sugar phosphates by transketolase and transaldolase. wikipedia.org

Furthermore, as in microbes, E4P is a crucial building block in the shikimate pathway for the synthesis of aromatic amino acids. wikipedia.org This pathway is responsible for producing a wide array of secondary metabolites in plants, including lignins, flavonoids, and certain alkaloids, which are important for plant structure, defense, and signaling. The regeneration of inorganic phosphate through the production of photosynthetic end products, a process known as triose phosphate utilization, is a key regulatory step in photosynthesis. nih.gov

Impact on Cellular Redox Homeostasis Research

D-erythrose 4-phosphate is an intermediate in the pentose phosphate pathway, which plays a central role in maintaining cellular redox homeostasis. nih.govresearchgate.net The oxidative branch of the PPP is a major source of cellular NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form). nih.gov NADPH is the primary reducing agent used by antioxidant systems, such as the glutathione (B108866) system, to neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage. caldic.comnih.gov

During periods of cellular stress, such as hypoxia or exposure to toxins, the demand for NADPH increases significantly. caldic.comresearchgate.net The flux through the PPP is tightly regulated to meet this demand. In yeast, the PPP is involved in the most rapid responses to oxidative stress. nih.gov The generation of intermediates like E4P is intrinsically linked to the pathway's capacity to produce NADPH. Therefore, research into the regulation and function of the PPP, including the metabolic flow through intermediates like D-erythrose 4-phosphate, is crucial for understanding how cells cope with oxidative stress and maintain a balanced redox state. nih.govresearchgate.net

Studies of Metabolic Perturbations in Model Organisms

Investigations into the metabolic consequences of fluctuating this compound levels are often contextualized within broader studies of the pentose phosphate pathway (PPP) and related biosynthetic routes in model organisms such as Escherichia coli and Saccharomyces cerevisiae. Direct manipulation of this compound concentrations is not commonly reported; instead, metabolic perturbations are typically induced by genetic modifications of enzymes that produce or consume its isomer, D-erythrose 4-phosphate (E4P), or other closely related intermediates. These studies provide valuable insights into the potential effects of altering the pool of four-carbon phosphorylated sugars.

In E. coli, the pentose phosphate pathway is a critical metabolic hub that links glucose catabolism with the production of biosynthetic precursors. kegg.jp Perturbations that lead to an imbalance in PPP intermediates can have significant physiological consequences. For instance, deletion of the tktA gene, which encodes one of the transketolase isoenzymes, can lead to the accumulation of upstream intermediates such as erythrose 4-phosphate. Such mutants exhibit distinct phenotypic changes, including a requirement for aromatic amino acids for growth, as E4P is a key precursor for their synthesis via the shikimate pathway. nih.gov

Furthermore, the accumulation of certain sugar phosphates can lead to metabolic bottlenecks and cellular stress. Studies on E. coli mutants with disrupted PPP have shown that an accumulation of pentose phosphates, like ribose-5-phosphate, can increase susceptibility to oxidative stress and antibiotics. nih.gov While not directly this compound, these findings suggest that the accumulation of a structurally similar four-carbon sugar phosphate could similarly interfere with cellular processes. The cell's intricate regulatory networks are designed to maintain homeostasis, and the buildup of a specific intermediate can inhibit enzymes in related pathways or trigger stress responses.

Metabolic flux analysis in Saccharomyces cerevisiae has also been employed to understand the dynamics of the PPP. Studies on yeast mutants with deletions in genes encoding PPP enzymes have revealed how the metabolic network adapts to such perturbations. nih.govoup.com For instance, a phosphoglucose (B3042753) isomerase-deficient mutant of S. cerevisiae, which is forced to catabolize glucose exclusively via the PPP, demonstrates the pathway's capacity but also highlights the metabolic challenges that arise from such a rerouting of carbon flux. nih.gov These studies underscore the importance of maintaining a balance of PPP intermediates for normal cellular function.

The following table summarizes the observed and inferred metabolic consequences of perturbing pathways related to four-carbon sugar phosphates in model organisms, providing a framework for understanding the potential effects of this compound imbalance.

| Model Organism | Genetic Perturbation | Observed/Inferred Metabolic Consequence | Phenotypic Outcome |

| Escherichia coli | Deletion of transketolase (tktA) | Accumulation of upstream PPP intermediates (e.g., Erythrose 4-phosphate) | Aromatic amino acid auxotrophy, inability to grow on pentoses nih.gov |

| Escherichia coli | Disruption of oxidative PPP (zwf deletion) and transaldolase (talAB deletion) | Accumulation of Ribose-5-phosphate | Increased sensitivity to oxidative stress and antibiotics nih.gov |

| Escherichia coli | Perturbation of PLP homeostasis (yggS deletion) | Altered intracellular amino acid pools | Sensitivity to pyridoxine (B80251) microbiologyresearch.orguniroma1.it |

| Saccharomyces cerevisiae | Deletion of PPP enzymes (e.g., in mae1Δ strain on galactose) | Redirection of NADPH production to the PPP | Altered respiratory activity and ethanol (B145695) yield researchgate.net |

| Saccharomyces cerevisiae | Deletion of phosphoglucose isomerase (pgi) | Exclusive glucose catabolism via the PPP | Inability to grow on glucose as sole carbon source without an external electron acceptor nih.gov |

These studies in model organisms, while often not directly focused on this compound, collectively illustrate the critical role of maintaining the balance of intermediates within the pentose phosphate pathway and connected biosynthetic routes. Perturbations leading to the accumulation or depletion of four-carbon sugar phosphates can result in significant metabolic dysregulation and observable phenotypic changes.

Evolutionary Perspectives and Future Research Directions

Evolution of Tetrose Phosphate-Utilizing Metabolic Pathways

The metabolic pathways that utilize four-carbon sugar phosphates (tetrose phosphates) are among the most ancient biochemical networks in living organisms. The pentose (B10789219) phosphate (B84403) pathway (PPP), a central route for the metabolism of D-erythrose 4-phosphate, is considered to have a very ancient evolutionary origin, with some of its reactions capable of occurring non-enzymatically under conditions mimicking the prebiotic Archean ocean. wikipedia.orgnih.gov This suggests that the core logic of tetrose phosphate interconversion may predate the emergence of genetically encoded enzymes. nih.gov

The primary role of these pathways is deeply anabolic, providing essential precursors for life's most critical macromolecules. wikipedia.orgresearchgate.net For instance, D-erythrose 4-phosphate is a key precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway and is also utilized in the biosynthesis of vitamin B6. wikipedia.org

Recent discoveries have revealed novel evolutionary adaptations of tetrose phosphate metabolism. In certain bacteria, such as Brucella and other α-2 Proteobacteria, a unique pathway has been identified where the four-carbon polyol erythritol (B158007) is metabolized exclusively via D-erythrose 4-phosphate to feed into the PPP. pnas.orgpnas.org This specialized pathway, involving a novel set of isomerases, highlights how core metabolic frameworks can be adapted for the utilization of specific environmental nutrients. pnas.orgpnas.org The existence of such alternative pathways underscores the evolutionary plasticity of carbohydrate metabolism.

Comparative Enzymology Across Domains of Life

The enzymes that catalyze reactions involving tetrose phosphates are found across all domains of life, though they exhibit fascinating diversity in structure, mechanism, and regulation. The core enzymes of the non-oxidative pentose phosphate pathway, transketolase and transaldolase, are responsible for the interconversion of sugar phosphates and are nearly ubiquitous. differencebetween.com

Transketolase transfers a two-carbon unit and is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP). nih.govpediaa.comechemi.com

Transaldolase transfers a three-carbon unit and utilizes a Schiff base intermediate formed with an active site lysine (B10760008) residue. nih.govpediaa.comechemi.com

While these enzymes are broadly conserved, specialized enzymes have evolved in certain lineages. The aforementioned erythritol catabolism pathway in Brucella relies on a unique set of isomerases not found in the canonical PPP:

EryC (tetrulose-4-phosphate racemase)

TpiA2/EryH (D-3-tetrulose-4-phosphate isomerase)

RpiB/EryI (D-erythrose-4-phosphate isomerase) pnas.org

This demonstrates the evolution of distinct enzymatic solutions to metabolize tetroses. Furthermore, the epimerization of D-erythrose 4-phosphate to D-threose 4-phosphate has been observed in enzyme preparations from bovine liver, indicating that the enzymatic machinery to produce this compound exists in mammals, although the specific enzyme and its prevalence across different life forms remain to be fully characterized. researchgate.net

| Enzyme | Function | Cofactor/Mechanism | Typical Pathway | Distribution |

|---|---|---|---|---|

| Transketolase | Transfers a 2-carbon ketol group | Thiamine Pyrophosphate (TPP) | Pentose Phosphate Pathway | Ubiquitous (Archaea, Bacteria, Eukarya) |

| Transaldolase | Transfers a 3-carbon dihydroxyacetone group | Schiff base intermediate | Pentose Phosphate Pathway | Ubiquitous (Archaea, Bacteria, Eukarya) |

| DAHP Synthase | Condenses Erythrose 4-P and Phosphoenolpyruvate (B93156) | Varies (metal-dependent) | Shikimate Pathway | Bacteria, Archaea, Fungi, Plants |

| EryC, EryH, EryI | Isomerization cascade converting L-3-tetrulose-4-P to D-erythrose-4-P | Isomerase activity | Erythritol Catabolism | Certain α-2 Proteobacteria (e.g., Brucella) |

| Putative D-erythrose 4-phosphate epimerase | Converts D-erythrose 4-P to D-threose 4-P | Unknown | Unknown | Observed in bovine liver extracts |

Unexplored Metabolic Functions of this compound

The metabolic fate and function of this compound remain largely enigmatic, especially when compared to the well-defined roles of its epimer, D-erythrose 4-phosphate. While the enzymatic formation of this compound from D-erythrose 4-phosphate has been documented, the pathways that consume it are not well understood. researchgate.net

Current knowledge is limited, prompting several hypotheses for future investigation:

Regulatory Molecule: It is plausible that this compound acts as an allosteric regulator of one or more metabolic enzymes, similar to how other sugar phosphates modulate fluxes through pathways like glycolysis and the PPP. Its structural difference from D-erythrose 4-phosphate could confer specificity in binding to regulatory sites.

Intermediate in a Novel Pathway: this compound could be an intermediate in a yet-to-be-discovered or poorly characterized metabolic pathway. Such a pathway might be active only under specific physiological conditions, in certain cell types, or in particular organisms, explaining why it has so far eluded discovery.

Substrate for a Specific Enzyme: There may be uncharacterized enzymes that specifically recognize this compound as a substrate, potentially leading to novel downstream products with unique biological activities. Its discovery could open new avenues in understanding cellular metabolism.

The current lack of knowledge presents a significant opportunity for fundamental biochemical research to uncover potentially novel aspects of carbohydrate metabolism.

Development of Novel Research Tools and Probes Targeting this compound Pathways

Advancing our understanding of this compound is contingent on the development of specific research tools to detect, quantify, and track its metabolism. Current methods often rely on techniques like gas chromatography-mass spectrometry (GC-MS), which can quantify tetrose phosphates but may not easily distinguish between isomers without specialized derivatization and standards. researchgate.net

Future progress will require the creation of more sophisticated tools:

Chemoenzymatic Synthesis: The ability to synthesize pure this compound and its isotopically labeled variants (e.g., using ¹³C or ²H) is crucial. frontiersin.org These standards are essential for calibrating analytical methods and for use as tracers in metabolic flux analysis studies.

Fluorescent Probes: The design of fluorescent probes that can selectively bind to this compound would enable real-time imaging of its concentration and localization within living cells. researchgate.net While generic phosphate probes exist, developing one with specificity for the threose configuration would be a significant breakthrough. nih.govunt.edusouthwestsensor.co.uk

Genetically Encoded Biosensors: Engineering proteins that specifically bind this compound and coupling their conformational change to a fluorescent reporter (like FRET) could lead to genetically encoded biosensors. These could be expressed in cells to monitor dynamic changes in the metabolite's pool size in response to various stimuli.

Antibody and Aptamer Development: Generating specific antibodies or nucleic acid aptamers that recognize this compound could form the basis for highly sensitive and specific immunoassays or affinity purification methods.

Integration with Systems Biology and Metabolomics Approaches in Future Research

Unraveling the role of this compound requires a holistic, systems-level approach that integrates high-throughput data with computational modeling. nih.govhilarispublisher.com Untargeted metabolomics, which aims to measure all small molecules in a biological sample, is a powerful tool for discovering new metabolites and identifying unexpected metabolic changes. youtube.comnih.gov

Future research strategies should include:

Untargeted Metabolomics Screening: Applying advanced mass spectrometry techniques to a wide range of biological samples (from diverse organisms and under various stress conditions) could identify circumstances where this compound accumulates, providing clues to its function. nih.govnih.gov

Isotope Tracing and Flux Analysis: Using the synthesized ¹³C-labeled precursors and tracing their metabolic fate through the cell's biochemical network can quantitatively map the production and consumption rates of this compound, revealing its connections to other pathways.

Genome-Scale Metabolic Modeling: Computational models of metabolism can be used to predict potential reactions involving this compound. semanticscholar.org By integrating experimental data from metabolomics and genetic screens, these models can generate testable hypotheses about the enzymes and pathways responsible for its metabolism. sciencedaily.com

Integrated Multi-Omics Analysis: Combining metabolomics data with genomics, transcriptomics, and proteomics can reveal correlations between the abundance of this compound and the expression of specific genes or proteins. hilarispublisher.com This can help identify candidate enzymes or transporters involved in its metabolic network.

By leveraging these powerful systems biology tools, the scientific community can move from the current state of limited knowledge to a comprehensive understanding of this compound's place within the intricate web of cellular metabolism.

Q & A

Basic Research Questions

Q. How can D-Threose 4-phosphate be detected and quantified in biological samples?

- Methodological Answer : this compound can be analyzed using gas chromatography/mass spectrometry (GC/MS) after derivatization. For example, enzymatic products derived from D-Erythrose 4-phosphate (e.g., via isomerization or epimerization) are dephosphorylated, reduced with sodium borodeuteride, and converted into trifluoroacetate derivatives. The ion pairs m/z 379 and 380 are used to distinguish tetrose isomers, enabling precise quantification .

- Key Applications : This method is critical for studying metabolic flux in pathways like the pentose phosphate pathway or shikimate biosynthesis.

Q. What metabolic pathways involve this compound, and how is it synthesized enzymatically?

- Methodological Answer : this compound is synthesized via epimerization of D-Erythrose 4-phosphate, catalyzed by enzymes such as ribulose-phosphate 3-epimerase (EC 5.1.3.1). This reaction is reversible and occurs in pathways like the pentose phosphate pathway, where it interconverts with D-Erythrulose 4-phosphate and D-Erythrose 4-phosphate .

- Biological Relevance : These reactions are essential for nucleotide biosynthesis and aromatic amino acid production, linking central carbon metabolism to secondary metabolism .

Q. What analytical challenges arise when studying this compound due to isomerization?

- Methodological Answer : Isomerization during sample preparation (e.g., acid hydrolysis) can lead to misidentification. To mitigate this, stabilize samples with rapid freezing or enzymatic inhibitors. Use isotopically labeled standards (e.g., ¹⁴C-labeled compounds) to track interconversions and validate quantification .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the contribution of this compound to competing metabolic pathways?

- Methodological Answer : Employ isotopic tracing (e.g., ¹³C-labeled glucose) to track carbon flow into this compound and its downstream products. Combine this with kinetic modeling of enzyme activities (e.g., transketolase vs. transaldolase) to quantify pathway dominance under varying conditions (e.g., oxidative stress) .

- Case Study : In E. coli, gapB-encoded erythrose 4-phosphate dehydrogenase activity was shown to redirect carbon flux under glycolytic vs. gluconeogenic conditions, highlighting context-dependent pathway utilization .

Q. What experimental designs are optimal for studying the kinetic parameters of enzymes acting on this compound?

- Methodological Answer : Use steady-state kinetics with purified enzymes (e.g., transaldolase or ribulose-phosphate 3-epimerase) under controlled pH and temperature. Monitor substrate depletion/product formation via coupled assays (e.g., NADH oxidation) or real-time NMR. Account for equilibrium shifts by measuring reverse reaction rates .

- Example : Beef liver enzyme preparations catalyze this compound ↔ D-Erythrulose 4-phosphate isomerization, reaching ~90% equilibrium in favor of the ketose form .

Q. How does this compound interact with other phosphorylated intermediates in pathway cross-talk?

- Methodological Answer : Use metabolomics platforms (e.g., LC-MS/MS) to profile simultaneous changes in this compound, erythrose 4-phosphate, and sedoheptulose 7-phosphate levels. Combine with genetic knockouts (e.g., transketolase-deficient mutants) to elucidate compensatory mechanisms .

- Theoretical Framework : In vitamin B6 metabolism, this compound may act as a regulator, though mechanistic studies require in vitro reconstitution of pathway enzymes .

Methodological Guidelines for Data Integrity

- Validation : Cross-verify GC/MS results with enzymatic assays (e.g., D-erythrulose reductase) to confirm isomer identity .

- Reproducibility : Document buffer compositions and enzyme sources rigorously, as epimerase activity varies across tissue extracts .

- Data Reporting : Use standardized formats (e.g., KEGG pathway maps) to contextualize findings within broader metabolic networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.